

Application Notes and Protocols for Protein Labeling with SY-21 NHS Ester

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Compound of Interest

Compound Name: SY-21 NHS ester

Cat. No.: B15556474

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Introduction

SY-21 N-hydroxysuccinimide (NHS) ester is a non-fluorescent quencher dye highly effective for labeling proteins and other biomolecules containing primary amines.[1] Its broad absorption spectrum, ranging from 580 nm to 680 nm, makes it an ideal acceptor for a variety of fluorophores in Fluorescence Resonance Energy Transfer (FRET) based assays.[2] The NHS ester functional group readily reacts with primary amines, such as those on the N-terminus and lysine residues of proteins, to form stable, covalent amide bonds.[3] This document provides a detailed protocol for the successful conjugation of **SY-21 NHS ester** to proteins, including methods for calculating the necessary reagents and determining the final degree of labeling.

Product Information and Specifications

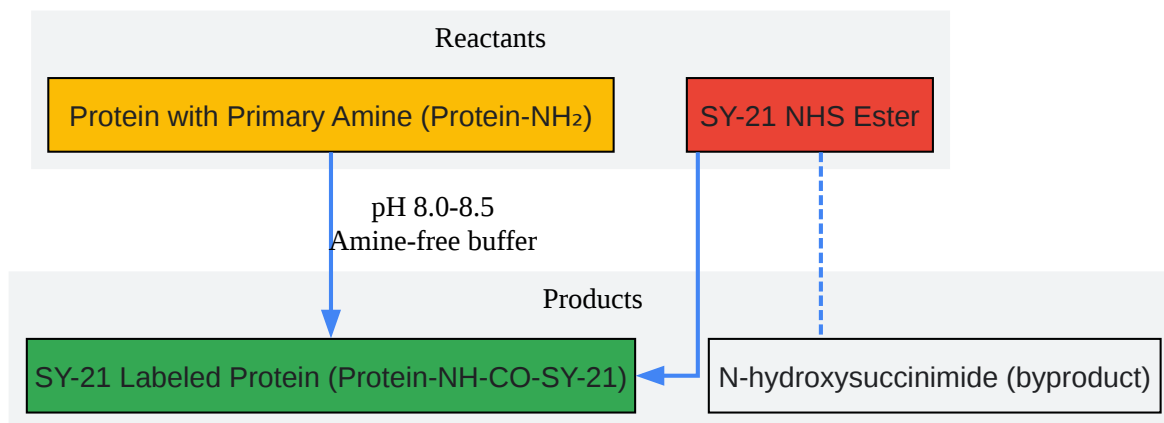
SY-21 NHS ester is a reliable tool for creating quenched fluorescent probes for use in various biological assays, including protease activity studies and immunoassays. Key specifications for **SY-21 NHS ester** are summarized in the table below.

Parameter	Value	Reference
Molecular Weight	815.34 g/mol	[4]
Extinction Coefficient (at λ_{max})	90,000 $\text{cm}^{-1}\text{M}^{-1}$	[4]
Maximum Absorbance (λ_{max})	661 nm	[5]
Quenching Range	580 - 680 nm	[2]
Reactive Group	N-hydroxysuccinimide (NHS) ester	[3]
Reactivity	Primary amines ($-\text{NH}_2$)	[3]
Solubility	DMSO, DMF	[4]

Experimental Protocols

Principle of NHS Ester Labeling

The labeling reaction involves the nucleophilic attack of a deprotonated primary amine on the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide. The reaction is most efficient at a slightly alkaline pH (8.0-8.5), where the primary amines are sufficiently nucleophilic.[6] It is crucial to use amine-free buffers, as they will compete with the protein for reaction with the NHS ester.



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Caption: NHS ester reaction chemistry for protein labeling.

Required Materials

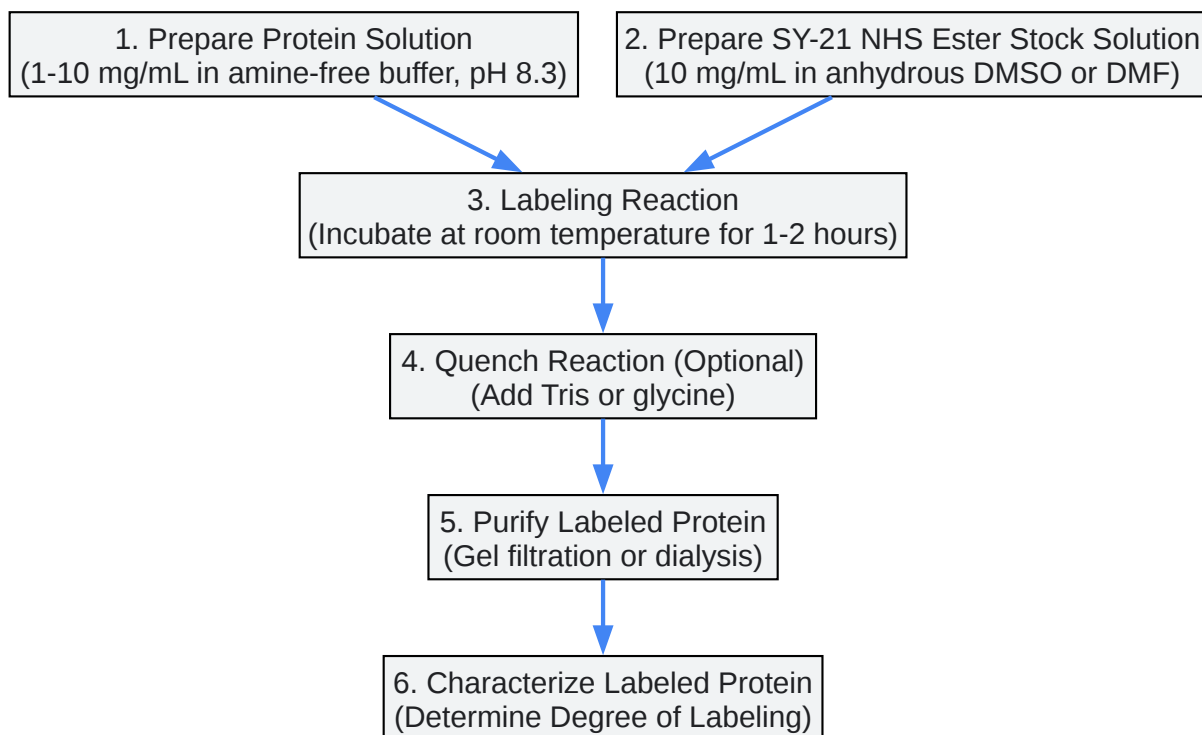
Reagents:

- **SY-21 NHS ester**
- Protein of interest (in an amine-free buffer, e.g., PBS)
- Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
- Reaction Buffer: 0.1 M sodium bicarbonate or sodium phosphate buffer, pH 8.3
- Quenching Solution (optional): 1 M Tris-HCl, pH 8.0, or 1 M glycine
- Purification resin (e.g., Sephadex G-25) or dialysis cassettes

Equipment:

- Spectrophotometer
- pH meter
- Vortex mixer
- Pipettes
- Reaction tubes
- Gel filtration or dialysis equipment

Experimental Workflow



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Caption: Workflow for labeling proteins with **SY-21 NHS ester**.

Detailed Protocol

- Protein Preparation:
 - Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.
 - If the protein is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against the reaction buffer before labeling.
- **SY-21 NHS Ester** Stock Solution Preparation:
 - Immediately before use, prepare a 10 mg/mL stock solution of **SY-21 NHS ester** in anhydrous DMSO or DMF.

- Vortex thoroughly to ensure the dye is completely dissolved.
- Calculation of Reagent Volumes:
 - The optimal molar excess of **SY-21 NHS ester** to protein depends on the desired degree of labeling (DOL) and the protein concentration. A molar excess of 10-20 fold is a good starting point for achieving a higher DOL, which is often desirable for quencher dyes.
 - Volume of **SY-21 NHS Ester** (μL) = (Molar Excess × Protein Amount (mg) × SY-21 MW (g/mol)) / (Protein MW (g/mol) × SY-21 Stock Concentration (mg/μL))
- Labeling Reaction:
 - Add the calculated volume of the **SY-21 NHS ester** stock solution to the protein solution while gently vortexing.
 - Incubate the reaction at room temperature for 1-2 hours, protected from light. For sensitive proteins, the reaction can be performed at 4°C overnight.
- Quenching the Reaction (Optional):
 - To stop the reaction, add the quenching solution to a final concentration of 50-100 mM.
 - Incubate for 15-30 minutes at room temperature.
- Purification of the Labeled Protein:
 - Remove the unreacted **SY-21 NHS ester** and the N-hydroxysuccinimide byproduct by gel filtration (e.g., using a Sephadex G-25 column) or by dialysis against an appropriate buffer (e.g., PBS).

Characterization of the Labeled Protein

Determination of the Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to each protein molecule. It can be determined by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and 661 nm (for SY-21).

Procedure:

- Measure the absorbance of the labeled protein solution at 280 nm (A_{280}) and 661 nm (A_{661}).
- Calculate the concentration of the protein and the dye using the following equations:
 - Protein Concentration (M) = $[A_{280} - (A_{661} \times CF)] / \epsilon_{\text{protein}}$
 - Dye Concentration (M) = $A_{661} / \epsilon_{\text{dye}}$

Where:

- CF (Correction Factor) for SY-21 = 0.32
 - $\epsilon_{\text{protein}}$ = Molar extinction coefficient of the protein at 280 nm ($\text{M}^{-1}\text{cm}^{-1}$)
 - ϵ_{dye} = Molar extinction coefficient of SY-21 at 661 nm ($90,000 \text{ M}^{-1}\text{cm}^{-1}$)
- Degree of Labeling (DOL) = Dye Concentration (M) / Protein Concentration (M)

Example Calculation for Labeling IgG with SY-21 NHS Ester

This example demonstrates the labeling of Immunoglobulin G (IgG) with **SY-21 NHS ester**.

Parameter	Value
Protein	IgG
Protein Molecular Weight (MW)	~150,000 g/mol
Protein Extinction Coefficient ($\epsilon_{\text{protein}}$)	~210,000 $\text{M}^{-1}\text{cm}^{-1}$
SY-21 NHS Ester MW	815.34 g/mol
SY-21 Extinction Coefficient (ϵ_{dye})	90,000 $\text{M}^{-1}\text{cm}^{-1}$
SY-21 Correction Factor (CF)	0.32
Desired Molar Excess	15-fold

Reaction Setup:

- Protein: 1 mg of IgG in 0.5 mL of reaction buffer.
- **SY-21 NHS Ester** Stock: 10 mg/mL in DMSO.

Calculations:

- Moles of IgG: $(0.001 \text{ g}) / (150,000 \text{ g/mol}) = 6.67 \times 10^{-9} \text{ mol}$
- Moles of **SY-21 NHS Ester**: $15 \times 6.67 \times 10^{-9} \text{ mol} = 1.0 \times 10^{-7} \text{ mol}$
- Mass of **SY-21 NHS Ester**: $1.0 \times 10^{-7} \text{ mol} \times 815.34 \text{ g/mol} = 8.15 \times 10^{-5} \text{ g} = 0.0815 \text{ mg}$
- Volume of SY-21 Stock: $(0.0815 \text{ mg}) / (10 \text{ mg/mL}) = 0.00815 \text{ mL} = 8.15 \mu\text{L}$

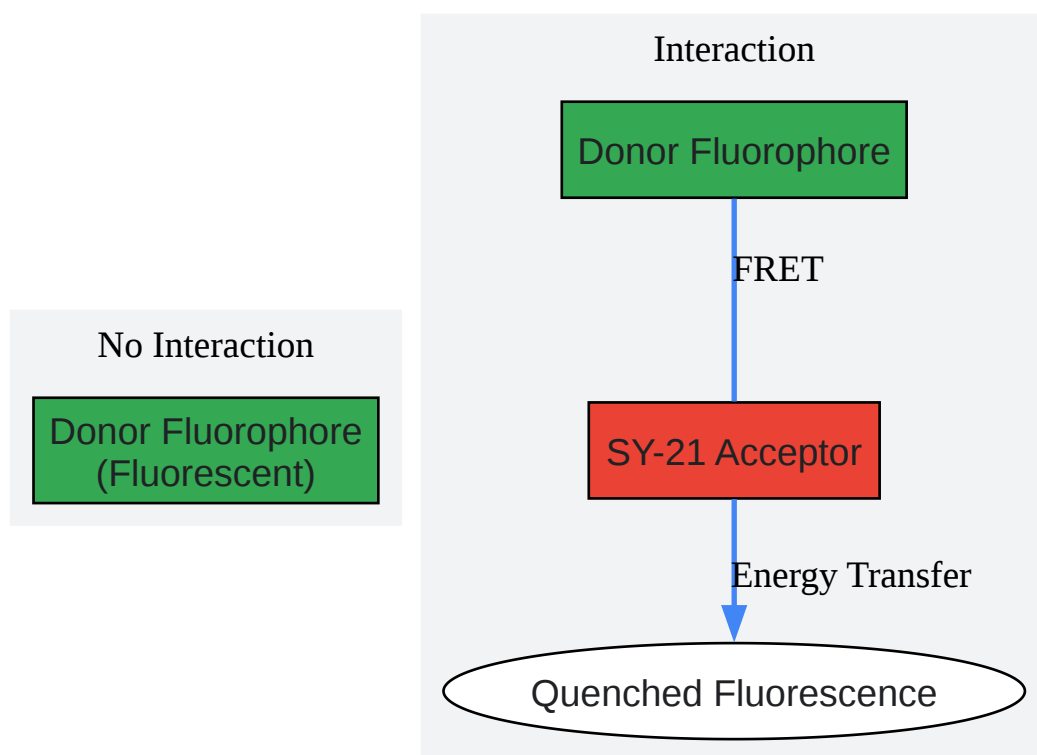
Expected Results: Following the protocol with a 15-fold molar excess of **SY-21 NHS ester**, a typical DOL for IgG would be in the range of 4-8. The final DOL should be confirmed experimentally using the spectrophotometric method described above.

Troubleshooting

Issue	Possible Cause	Suggested Solution
Low Degree of Labeling	Hydrolyzed SY-21 NHS ester	Prepare a fresh stock solution of the dye in anhydrous solvent immediately before use.
Amine-containing buffer	Ensure the protein is in an amine-free buffer like PBS or bicarbonate buffer.	
Incorrect pH	Verify that the reaction buffer pH is between 8.0 and 8.5.	
Insufficient molar excess	Increase the molar excess of the SY-21 NHS ester.	
Protein Precipitation	Over-labeling	Decrease the molar excess of the dye or reduce the reaction time.
Low protein solubility	Perform the reaction at a lower protein concentration.	
Inconsistent Results	Inaccurate protein or dye concentration	Carefully measure the concentrations of the protein and dye stock solutions.
Variable reaction conditions	Maintain consistent reaction times, temperatures, and pH between experiments.	

Application in FRET-Based Assays

SY-21 labeled proteins are primarily used as quenchers in FRET-based assays. In a typical scenario, a fluorescently labeled substrate (the donor) and a protease are mixed. Upon cleavage of the substrate by the protease, the fluorophore is separated from a quencher, resulting in an increase in fluorescence. By labeling a protein of interest with SY-21 (the acceptor), its interaction with a fluorescently-labeled partner (the donor) can be monitored by a decrease in fluorescence (quenching).



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Caption: Principle of a FRET-based assay using SY-21.

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